molecular formula C10H11ClFN B12094623 2-(2-Chloro-4-fluorophenyl)pyrrolidine

2-(2-Chloro-4-fluorophenyl)pyrrolidine

Cat. No.: B12094623
M. Wt: 199.65 g/mol
InChI Key: JYBAJJGKBLTLQR-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)pyrrolidine typically involves the reaction of 2-chloro-4-fluoroaniline with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 2-chloro-4-fluoroaniline and pyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2-chloro-4-fluoroaniline is reacted with pyrrolidine at elevated temperatures, typically around 80-100°C, for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)pyrrolidine: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-(4-Fluorophenyl)pyrrolidine: Lacks the chlorine atom, leading to different chemical properties.

    2-(2-Bromo-4-fluorophenyl)pyrrolidine: Contains a bromine atom instead of chlorine, which can influence its reactivity.

Uniqueness

2-(2-Chloro-4-fluorophenyl)pyrrolidine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and potential applications in various fields. The combination of these substituents can lead to unique interactions with biological targets and distinct chemical properties.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

JYBAJJGKBLTLQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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